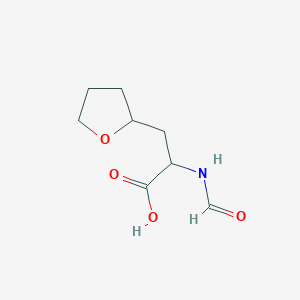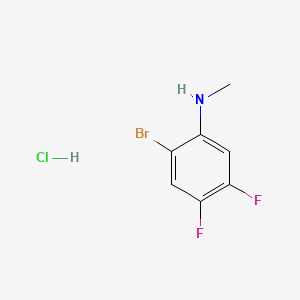
4-Cyclopropyl-2-(tributylstannyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-(tributylstannyl)pyrimidine is an organotin compound that has garnered interest due to its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a cyclopropyl group and a tributylstannyl group attached to a pyrimidine ring, making it a versatile reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(tributylstannyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with tributyltin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves distillation or recrystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Cyclopropyl-2-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyrimidine oxide or reduction to yield the pyrimidine derivative.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used, along with bases like cesium carbonate, under inert atmosphere conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
4-Cyclopropyl-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and materials science for the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Cyclopropyl-2-(tributylstannyl)pyrimidine in chemical reactions involves the formation of a palladium complex during Stille coupling reactions. This complex facilitates the transfer of the tributylstannyl group to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors.
相似化合物的比较
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Uniqueness
4-Cyclopropyl-2-(tributylstannyl)pyrimidine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties that influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules that require precise control over reaction conditions and outcomes.
属性
分子式 |
C19H34N2Sn |
|---|---|
分子量 |
409.2 g/mol |
IUPAC 名称 |
tributyl-(4-cyclopropylpyrimidin-2-yl)stannane |
InChI |
InChI=1S/C7H7N2.3C4H9.Sn/c1-2-6(1)7-3-4-8-5-9-7;3*1-3-4-2;/h3-4,6H,1-2H2;3*1,3-4H2,2H3; |
InChI 键 |
TVIKJMOZDAJDMQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde](/img/structure/B13513296.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)


![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)



![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)



